

A Technical Guide to the Spectroscopic Data of Methyl 2-octynoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Methyl 2-octynoate** (CAS No. 111-12-6), a key intermediate and fragrance component. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering valuable insights for its identification, characterization, and application in research and development.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **Methyl 2-octynoate**.

Table 1: 1H NMR Spectroscopic Data (400 MHz, CDCl3)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
3.76	S	3H	-OCH3
2.34	t, J = 7.1 Hz	2H	-C≡C-CH2-
1.59	p, J = 7.2 Hz	2H	-CH2-CH2-CH3
1.43 - 1.27	m	4H	-CH2-CH2-CH2-CH3
0.91	t, J = 7.0 Hz	3H	-CH3

s = singlet, t = triplet, p = pentet, m = multiplet

Table 2: 13C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
154.2	C=O
91.3	-C≡C-
73.5	-C≡C-
52.6	-OCH3
30.8	-CH2-
27.7	-CH2-
22.1	-CH2-
18.8	-CH2-
13.9	-CH3

Table 3: IR Spectroscopic Data (ATR-Neat)

Wavenumber (cm-1)	Description of Vibration
2958, 2935, 2873	C-H (alkane) stretching
2237	C≡C (alkyne) stretching
1716	C=O (ester) stretching
1436	C-H bending
1259	C-O (ester) stretching

Table 4: Mass Spectrometry Data (Electron Ionization - EI)

m/z	Relative Intensity (%)	Proposed Fragment
154	5	[M]+ (Molecular Ion)
123	73	[M - OCH3]+
95	100	[M - COOCH3]+
67	45	[C5H7]+
55	59	[C4H7]+
41	50	[C3H5]+
29	38	[C2H5]+

Experimental Protocols

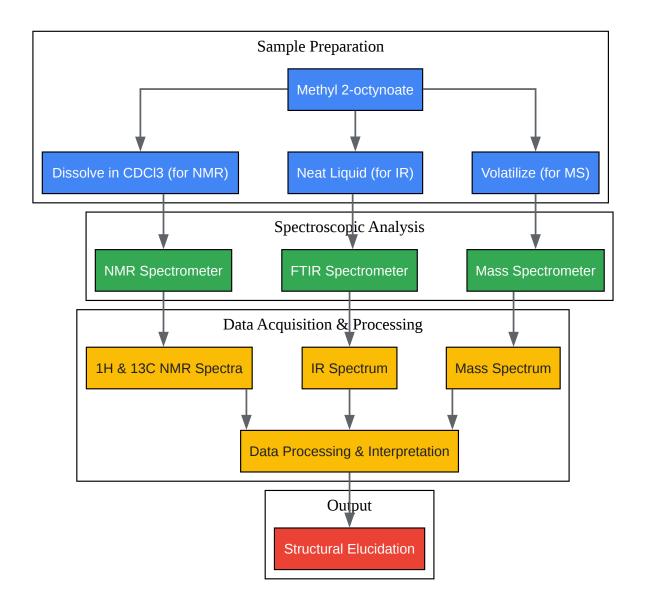
The data presented in this guide were obtained using standard spectroscopic techniques. The following sections outline the general methodologies.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 13C NMR spectra are typically acquired on a 400 MHz spectrometer. The sample of **Methyl 2-octynoate** is dissolved in deuterated chloroform (CDCl3), which serves as both the solvent and the internal lock signal. A small amount of tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm). For a standard 1H NMR experiment, approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of CDCl3. For 13C NMR, a more concentrated sample (20-50 mg) is generally required due to the lower natural abundance of the 13C isotope. Data is processed using standard Fourier transform algorithms.

Infrared (IR) Spectroscopy

Fourier-transform infrared (FTIR) spectra are commonly recorded using an Attenuated Total Reflectance (ATR) accessory. A small drop of neat **Methyl 2-octynoate** is placed directly onto the ATR crystal (e.g., diamond or zinc selenide). A background spectrum of the clean, empty ATR crystal is recorded first and automatically subtracted from the sample spectrum to eliminate contributions from atmospheric CO2 and water vapor. The spectrum is typically recorded in the range of 4000 to 400 cm-1.


Mass Spectrometry (MS)

Electron Ionization (EI) mass spectra are obtained by introducing a volatile sample of **Methyl 2-octynoate** into the ion source of a mass spectrometer. The molecules are then bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation. The resulting positively charged ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer. The detector records the abundance of each ion, generating a mass spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **Methyl 2-octynoate**.

Click to download full resolution via product page

Caption: General workflow for spectroscopic analysis of a chemical compound.

 To cite this document: BenchChem. [A Technical Guide to the Spectroscopic Data of Methyl 2-octynoate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b148828#spectroscopic-data-for-methyl-2-octynoate-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com